molecular formula C5H9N3OS B2691479 N-methyl-3-oxopyrazolidine-1-carbothioamide CAS No. 303994-98-1

N-methyl-3-oxopyrazolidine-1-carbothioamide

Cat. No.: B2691479
CAS No.: 303994-98-1
M. Wt: 159.21
InChI Key: HIOPAKBBMPCPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-oxopyrazolidine-1-carbothioamide, also known as MOMC, is an organic compound with the molecular formula C5H9N3OS . It has a molecular weight of 159.21 .


Molecular Structure Analysis

The linear formula of this compound is C5H9N3OS . For more detailed structural analysis, you may refer to resources that provide NMR, HPLC, LC-MS, UPLC data .


Physical and Chemical Properties Analysis

This compound is a solid compound . For more detailed physicochemical property data, you may refer to resources that provide estimated data based on reliable QSPR and ANN .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-methyl-3-oxopyrazolidine-1-carbothioamide is involved in complex chemical reactions leading to the synthesis of various compounds. For instance, its derivatives have been prepared through reactions with amines and hydrazine, resulting in macrocyclization and the creation of thiosemicarbazone derivatives and macrocyclic thioureas. These processes are crucial for developing compounds with potential applications in materials science and pharmaceutical chemistry (Fukada et al., 1994).

Antimicrobial Properties

Research has indicated that this compound derivatives possess significant antibacterial activities. Novel derivatives synthesized through cyclization reactions have shown promise in combating bacterial infections, highlighting their potential as leads for developing new antibacterial agents (Pitucha et al., 2010).

Antifungal Applications

Synthesized derivatives of this compound have also demonstrated potent antifungal activities. Through earmark reactions, compounds have been developed to target fungal pathogens such as Aspergillus niger and Candida albicans, showcasing their utility in addressing fungal infections and diseases (Gupta & Gupta, 2016).

Anticancer Potential

The compound and its derivatives have been explored for their anticancer properties. Through efficient synthesis and molecular docking, certain derivatives have exhibited promising cytotoxic activities against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Computational studies further support these findings, indicating their binding affinities to cancer-related targets (Sayed et al., 2019).

Neuroprotective and Anticonvulsant Effects

Studies have also revealed the neuroprotective and anticonvulsant effects of this compound derivatives. These compounds have been synthesized and tested for their efficacy in seizure models, offering insights into their potential use in treating neurological disorders and epilepsy (Beyhan et al., 2017).

MAO-Inhibitory Activity

Furthermore, derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity, which is relevant for treating depression and neurodegenerative diseases. Compounds designed as mycobactin analogs showed spectrum activity against MAO-A and MAO-B, highlighting their potential in psychiatric and neurological therapeutics (Jayaprakash et al., 2008).

Safety and Hazards

N-methyl-3-oxopyrazolidine-1-carbothioamide is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

N-methyl-3-oxopyrazolidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-6-5(10)8-3-2-4(9)7-8/h2-3H2,1H3,(H,6,10)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPAKBBMPCPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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